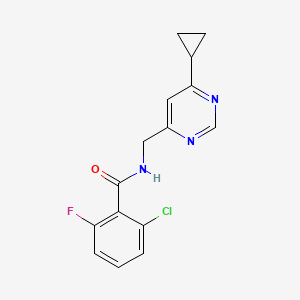

2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-fluorobenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound is known to have potential applications in the field of medicinal chemistry due to its ability to interact with certain biological targets.

Applications De Recherche Scientifique

Anticancer Applications

The pyrimidine core of the compound is a crucial element in many anticancer drugs. Pyrimidine derivatives are known to exhibit a range of biological activities, including antitumor effects. They can act as DNA topoisomerase II inhibitors, which are essential for controlling the topological states of DNA during transcription and replication . This makes them valuable in the development of new anticancer therapies.

Antimicrobial and Antifungal Properties

Compounds with a pyrimidine scaffold have been reported to possess antimicrobial and antifungal properties. This is particularly important in the search for new treatments against resistant strains of bacteria and fungi. The chloro and fluoro substituents in the compound may enhance these properties by affecting the lipophilicity and thus the ability to penetrate microbial cell walls .

Antiviral Agents

The structural features of 2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-fluorobenzamide, such as the presence of halogen atoms, are associated with antiviral activity. Halogenated compounds are often explored for their potential to interfere with viral replication and protein synthesis .

Cardiovascular Therapeutics

Pyrimidine derivatives can act as cardiovascular agents, including antihypertensive drugs. They may modulate various receptors and ion channels involved in cardiovascular function, offering potential applications in treating conditions like hypertension .

Anti-Inflammatory and Analgesic Effects

The compound’s ability to modulate inflammatory pathways and pain perception makes it a candidate for the development of new anti-inflammatory and analgesic drugs. Its structural similarity to other known pain-relieving compounds suggests potential efficacy in this area .

Diabetes Management

Pyrimidine derivatives have been explored for their role in diabetes management, particularly as DPP-IV inhibitors. These inhibitors play a role in glucose metabolism by prolonging the activity of incretin hormones, which stimulate insulin secretion .

Mécanisme D'action

Mode of Action

It is known that many pyrimidine derivatives interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites

Biochemical Pathways

Pyrimidine derivatives are known to play crucial roles in various biochemical processes, including DNA and RNA synthesis, signal transduction, and energy metabolism

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is. For instance, the compound “6-Chloro-N-cyclopropylpyrimidin-4-amine” is stored in an inert atmosphere at 2-8°C for stability

Propriétés

IUPAC Name |

2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFN3O/c16-11-2-1-3-12(17)14(11)15(21)18-7-10-6-13(9-4-5-9)20-8-19-10/h1-3,6,8-9H,4-5,7H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKCMWVVWGAZGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2881326.png)

![2-[6-(2-Ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2881327.png)

![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2881329.png)

![2-{[3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B2881332.png)

![1-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2881335.png)

![(2E)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2881336.png)

![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2881342.png)

![2-((2-chlorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881346.png)